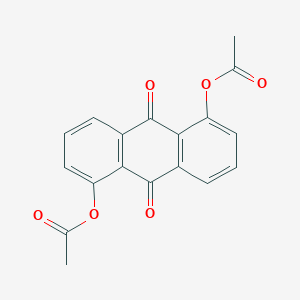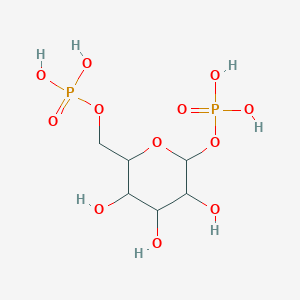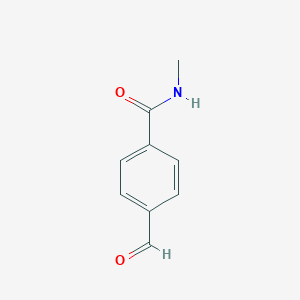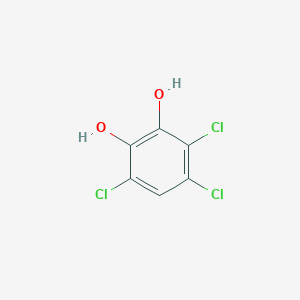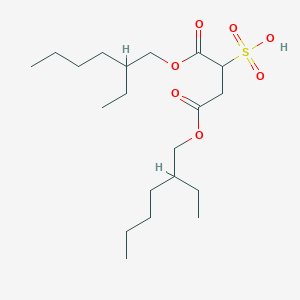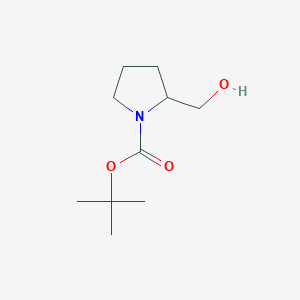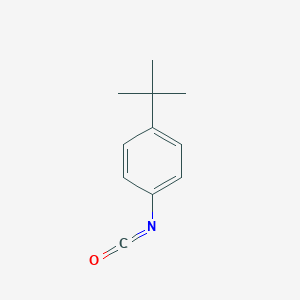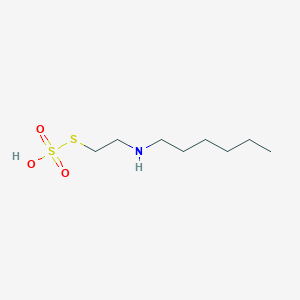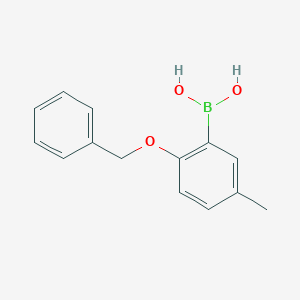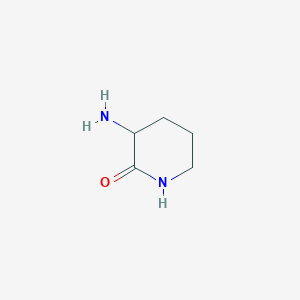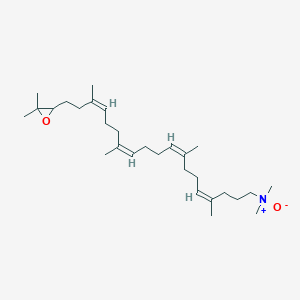
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide, also known as DMNO, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the natural product marine sponge polyene, and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cell death. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to increase the levels of ROS in cancer cells, which may contribute to its anti-tumor activity.
Efectos Bioquímicos Y Fisiológicos
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to have various biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has also been shown to inhibit the activity of the enzyme NADH dehydrogenase, which is involved in cellular respiration. In addition, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been shown to affect the levels of various signaling molecules, such as p53 and Akt, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has some limitations for lab experiments, including its instability in aqueous solutions and its potential for photodegradation. These limitations may affect the reproducibility of experiments and the accuracy of results.
Direcciones Futuras
There are several future directions for (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide research, including the development of new synthesis methods, the optimization of its anti-tumor activity, and the exploration of its potential applications in other fields, such as neuroscience and immunology. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide may also be studied in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, further studies are needed to understand the mechanism of action of (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide and its potential side effects in vivo.
Métodos De Síntesis
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide can be synthesized through various methods, including the use of polyene, which is a natural product found in marine sponges. One synthesis method involves the use of a Wittig reaction, where a phosphonium ylide is reacted with an aldehyde or ketone to form an alkene. The resulting alkene is then oxidized to form (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide. Another method involves the use of a Horner-Wadsworth-Emmons reaction, where a phosphonate ester is reacted with an aldehyde or ketone to form an alkene, which is then oxidized to form (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide.
Aplicaciones Científicas De Investigación
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer cells. (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate photosensitizing agents to kill cancer cells.
Propiedades
Número CAS |
132905-43-2 |
|---|---|
Nombre del producto |
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide |
Fórmula molecular |
C29H51NO2 |
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
(4Z,8Z,12Z,16Z)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine oxide |
InChI |
InChI=1S/C29H51NO2/c1-24(16-11-18-26(3)20-13-23-30(7,8)31)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)32-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14-,25-15-,26-18-,27-19- |
Clave InChI |
CHOZGZSGIDAVLS-HZBLEDFCSA-N |
SMILES isomérico |
C/C(=C/CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1C(O1)(C)C)/C)/CCC[N+](C)(C)[O-] |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCC[N+](C)(C)[O-] |
SMILES canónico |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCC[N+](C)(C)[O-] |
Sinónimos |
22,23-EADSN 22,23-epoxy-2-aza-2,3-dihydrosqualene N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



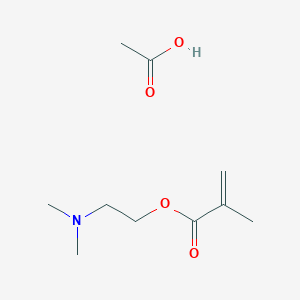
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
